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Compound of Interest

Compound Name: 1S,2S-Dhac-phenyl trost ligand

Cat. No.: B070412 Get Quote

The (1S,2S)-DACH-phenyl Trost ligand, a C2-symmetric diphosphine ligand, has established

itself as a cornerstone in palladium-catalyzed asymmetric allylic alkylation (AAA) and related

enantioselective transformations. Its rigid cyclohexane backbone and tunable electronic

properties, conferred by the diphenylphosphinobenzoyl arms, allow for excellent stereocontrol

in a variety of reactions, consistently delivering products with high enantiomeric excess (ee).

This guide provides a comprehensive literature review of the enantioselectivity achieved with

the (1S,2S)-DACH-phenyl Trost ligand, presenting quantitative data, detailed experimental

protocols, and comparisons with alternative ligands to inform researchers, scientists, and drug

development professionals.

Performance in Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed AAA is the hallmark application of the Trost ligands. The (1S,2S)-

DACH-phenyl Trost ligand has demonstrated exceptional performance in the reaction of

various allylic substrates with a wide range of nucleophiles.

Table 1: Enantioselective Allylic Alkylation of rac-1,3-Diphenylallyl Acetate
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Nucleophile Solvent Temp (°C) Yield (%) ee (%)

Dimethyl

malonate
THF RT >95 98-99

Benzylamine THF 40 95 99

Phthalimide CH₂Cl₂ RT 99 72

Indole Toluene 50 92 99

p-

Toluenesulfinate
THF RT 95 96

As the data indicates, the (1S,2S)-DACH-phenyl Trost ligand consistently provides high to

excellent enantioselectivities with a variety of carbon, nitrogen, and sulfur nucleophiles in the

presence of the benchmark substrate, rac-1,3-diphenylallyl acetate.

Dynamic Kinetic Asymmetric Transformations
(DYKAT)
The (1S,2S)-DACH-phenyl Trost ligand is also highly effective in dynamic kinetic asymmetric

transformations (DYKAT), where a racemic starting material is converted to a single enantiomer

of the product in theoretically 100% yield. A notable example is the DYKAT of racemic allene

acetates.

Table 2: Dynamic Kinetic Asymmetric Allylic Alkylation of Racemic Allene Acetates
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Allene
Substrate (R)

Nucleophile Base Yield (%) ee (%)

n-Butyl
Dimethyl

malonate
BSA, AcOK 81 86

Cyclohexyl
Dimethyl

malonate
BSA, AcOK 85 91

t-Butyl
Dimethyl

malonate
BSA, AcOK 78 91

n-Butyl Benzylamine Cs₂CO₃ 89 92

Cyclohexyl Benzylamine Cs₂CO₃ 91 95

Desymmetrization of meso-Compounds
The desymmetrization of meso-compounds is a powerful strategy for the synthesis of chiral

molecules. The (1S,2S)-DACH-phenyl Trost ligand, in conjunction with a palladium catalyst,

has been successfully employed for the desymmetrization of various meso-diols and their

derivatives, affording chiral products with high enantiopurity. For instance, the

desymmetrization of meso-2-cyclopenten-1,4-diol bis(carbamate) proceeds with excellent

enantioselectivity.

Table 3: Desymmetrization of meso-Substrates
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Substrate Nucleophile Solvent Yield (%) ee (%)

meso-2-

Cyclopenten-1,4-

diol

bis(carbamate)

(intramolecular) THF 95 96

meso-Cyclohex-

2-ene-1,4-diyl

bis(carbonate)

4-Methoxy-N-

(sulfamoyloxy)be

nzenesulfonamid

e

CH₂Cl₂ 90 95

meso-Cyclopent-

4-ene-1,3-diyl

bis(tosylcarbama

te)

(intramolecular) bmpyBF₄ 100 96

Asymmetric Allylic Amination
The introduction of a nitrogen-containing functionality in a stereocontrolled manner is a critical

transformation in organic synthesis. The (1S,2S)-DACH-phenyl Trost ligand has been utilized in

asymmetric allylic amination reactions, providing access to chiral amines and their derivatives

with high enantioselectivity.

Table 4: Asymmetric Allylic Amination
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Allylic
Substrate

Amine
Nucleophile

Solvent Yield (%) ee (%)

rac-1,3-

Diphenylallyl

acetate

Benzylamine THF 95 99

5- and 6-

membered ring

allylic carbonates

4-Methoxy-N-

(sulfamoyloxy)be

nzenesulfonamid

e

CH₂Cl₂ up to 96 up to 96

2-Vinyloxirane
1,2-Disubstituted

hydrazines
CH₂Cl₂ up to 93 up to 93

Comparison with Other Ligands
The performance of the (1S,2S)-DACH-phenyl Trost ligand is often benchmarked against other

privileged chiral ligands in asymmetric catalysis.

Table 5: Ligand Comparison in the Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

of a Thietane 1,1-Dioxide Derivative

Ligand Solvent ee (%)

(S,S)-DACH-phenyl Trost 1,4-Dioxane 34

PHOX (L1) 1,4-Dioxane 8

DACH-naphthyl Trost (L3) 1,4-Dioxane 24

(S,S)-ANDEN Trost (L4) 1,4-Dioxane 83

In this specific decarboxylative AAA, the (S,S)-ANDEN Trost ligand outperformed the (S,S)-

DACH-phenyl Trost ligand, highlighting that the optimal ligand choice is often substrate and

reaction dependent. However, for a broad range of "standard" AAA reactions, the DACH-phenyl

Trost ligand remains a highly reliable and effective choice.
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Experimental Protocols
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-

Diphenylallyl Acetate with Dimethyl Malonate:

To a solution of rac-1,3-diphenylallyl acetate (1.0 equiv) in THF is added dimethyl malonate (1.2

equiv) and a base (e.g., BSA, 1.2 equiv) followed by a catalytic amount of the palladium

precursor [Pd₂(dba)₃·CHCl₃] (2.5 mol%) and the (1S,2S)-DACH-phenyl Trost ligand (7.5 mol%).

The reaction mixture is stirred at room temperature until complete consumption of the starting

material as monitored by TLC. The solvent is then removed under reduced pressure, and the

residue is purified by flash column chromatography on silica gel to afford the desired product.

The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Dynamic Kinetic Asymmetric Allylic Alkylation of a Racemic Allene

Acetate with Benzylamine:

A mixture of the palladium precursor [Pd₂(dba)₃·CHCl₃] (2.5 mol%) and the (1S,2S)-DACH-

phenyl Trost ligand (7.5 mol%) in THF is stirred at room temperature for 30 minutes. The

racemic allene acetate (1.0 equiv), benzylamine (1.1 equiv), and an excess of cesium

carbonate (Cs₂CO₃, 2.0 equiv) are then added. The reaction is stirred at room temperature and

monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is

concentrated. The crude product is purified by flash chromatography to yield the

enantioenriched allene. The enantiomeric excess is determined by chiral HPLC.

Visualizing the Catalytic Cycle
The following diagrams illustrate the generally accepted catalytic cycle for the palladium-

catalyzed asymmetric allylic alkylation and a typical experimental workflow.
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To cite this document: BenchChem. [Enantioselectivity with (1S,2S)-DACH-phenyl Trost
Ligand: A Comparative Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070412#literature-review-of-enantioselectivity-with-
1s-2s-dhac-phenyl-trost-ligand]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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